Hexadecane-8,9-dione

Description

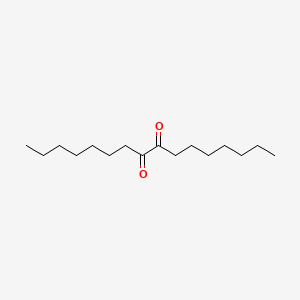

Structure

2D Structure

3D Structure

Properties

CAS No. |

18229-29-3 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

hexadecane-8,9-dione |

InChI |

InChI=1S/C16H30O2/c1-3-5-7-9-11-13-15(17)16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

CWRWTVQQOXCDEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C(=O)CCCCCCC |

Origin of Product |

United States |

Synthesis and Derivatization Approaches for Hexadecane 8,9 Dione and Analogues

Synthetic Routes to Hexadecane-8,9-dione Precursors and Related Structures

The preparation of precursors is a critical first step in the total synthesis of this compound. These precursors typically include the corresponding alkyne, which can be oxidized to the desired α-diketone, or the diol, which can be oxidized to the target compound.

The oxidation of internal alkynes is a direct method for the synthesis of α-diketones. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can effectively convert the carbon-carbon triple bond into a 1,2-dicarbonyl moiety. libretexts.org The reaction is typically carried out in a neutral or slightly basic aqueous solution. quora.com

A notable investigation into the permanganate oxidation of alkynes was conducted by Lee and Chang. stackexchange.comacs.org Their work specifically examined the oxidation of various alkynes, including the precursor to this compound. While the primary product of the permanganate oxidation of an alkyne is the α-diketone, over-oxidation can be a significant side reaction, leading to the cleavage of the carbon-carbon bond and the formation of carboxylic acids. stackexchange.com

In the case of this compound, Lee and Chang observed that permanganate oxidation could lead to the formation of n-octanoic acid and n-heptanoic acid as cleavage products. stackexchange.com The reaction conditions, such as solvent and temperature, play a crucial role in maximizing the yield of the desired α-diketone while minimizing oxidative cleavage. stackexchange.com

| Starting Material | Oxidizing Agent | Primary Product | Key Findings | Reference |

| Internal Alkyne | Potassium Permanganate (KMnO₄) | α-Diketone | Can be prone to over-oxidation and cleavage to carboxylic acids. | stackexchange.com |

| Hexadec-8-yne | Potassium Permanganate (KMnO₄) | This compound | Oxidative cleavage can yield n-octanoic acid and n-heptanoic acid. | stackexchange.com |

An alternative route to α-diketones involves the oxidation of the corresponding 1,2-diol. Therefore, the synthesis of hexadecane-8,9-diol is a key step. A common and effective method for the synthesis of 1,2-diols from aldehydes is the pinacol (B44631) coupling reaction. organic-chemistry.orgwikipedia.org This reductive coupling of two aldehyde molecules forms a carbon-carbon bond between the carbonyl carbons, resulting in a vicinal diol. wikipedia.org

For the synthesis of hexadecane-8,9-diol, the pinacol coupling of octanal (B89490) would be the logical approach. This reaction can be promoted by various reducing agents, with low-valent titanium species, generated in situ from reagents like TiCl₄ and a reducing metal (e.g., Zn or Mg), being particularly effective. organic-chemistry.org More environmentally benign methods utilizing reagents like lithium metal in THF under sonication have also been reported for the pinacol coupling of aliphatic aldehydes. iisc.ac.in

The pinacol coupling reaction typically produces a mixture of diastereomers (dl and meso forms), and the stereoselectivity can be influenced by the reaction conditions and the reagents used. organic-chemistry.orgiisc.ac.in Once the hexadecane-8,9-diol is obtained, it can be oxidized to this compound using a variety of oxidizing agents, such as Swern oxidation or Dess-Martin periodinane.

Other methods for the synthesis of 1,2-diols from aldehydes include the asymmetric addition of ethyl diazoacetate to aldehydes, followed by further chemical transformations. nih.govthieme-connect.com

| Starting Material | Reaction Type | Product | Key Features | Reference |

| Octanal | Pinacol Coupling | Hexadecane-8,9-diol | Reductive coupling of two aldehyde molecules. | organic-chemistry.orgwikipedia.org |

| Aldehydes | Asymmetric addition of ethyl diazoacetate | β-hydroxy-α-diazo esters | Can be converted to 1,2-diols. | nih.govthieme-connect.com |

Permanganate Oxidation of Alkynes to α-Diketones

Methodologies for Synthesizing Functionalized Linear α-Diketones

The synthesis of functionalized linear α-diketones is an active area of research due to the utility of these compounds as building blocks in organic synthesis. A variety of methodologies have been developed, starting from different precursors.

One of the most common methods is the oxidation of internal alkynes, as discussed in section 2.1.1. Besides potassium permanganate, other oxidizing systems such as ruthenium tetroxide (RuO₄), often generated in situ, and ozonolysis at low temperatures can be employed. ucla.eduorganic-chemistry.org A combination of copper powder and Selectfluor has been shown to catalyze the formation of 1,2-diketones from alkynes using water and dioxygen as oxygen sources under mild conditions. organic-chemistry.org

Another approach involves the oxidation of α-hydroxy ketones. These precursors can be synthesized through various methods, including the acyloin condensation of esters. The subsequent oxidation to the α-diketone can be achieved using reagents like bismuth(III) oxide or copper(II) acetate.

More recent methodologies focus on cascade reactions. For instance, α-diketones have been synthesized from aldehydes and ketones in a one-pot cascade process using a bifunctional iron nanocomposite catalyst and hydrogen peroxide as a green oxidant in water. rsc.org Another innovative method involves the reaction of α-oxo acid chlorides or oxalyl chloride with organostannanes, which proceeds without a transition metal catalyst. researchgate.net

The table below summarizes some of the modern methodologies for the synthesis of linear α-diketones.

| Starting Material | Reagents/Catalyst | Product | Advantages | Reference |

| Internal Alkynes | RuO₄, O₃, Cu/Selectfluor | α-Diketones | High efficiency, mild conditions for some methods. | ucla.eduorganic-chemistry.org |

| Aldehydes and Ketones | Bifunctional iron nanocomposite, H₂O₂ | α-Diketones | One-pot reaction, green oxidant. | rsc.org |

| α-Oxo acid chlorides/Oxalyl chloride | Organostannanes | α-Diketones | Transition-metal-free. | researchgate.net |

| β-Ketoaldehydes | Sodium hypochlorite, Cl₂ | Unsymmetric benzils | Readily available starting materials. | organic-chemistry.org |

| 1,3-Diols | 2-Iodoxybenzoic acid (IBX) | 1,2-Diketones | Mild conditions, excellent yields. | organic-chemistry.org |

Reaction Mechanisms Involving Hexadecane 8,9 Dione

Oxidative Cleavage Reactions of Hexadecane-8,9-dione

Oxidative cleavage is a significant reaction pathway for α-diketones like this compound, leading to the formation of smaller carboxylic acids. This process involves the breaking of carbon-carbon bonds through the action of strong oxidizing agents.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of cleaving the carbon-carbon bond of the α-diketone group in this compound. stackexchange.com The reaction conditions, such as temperature and solvent, can influence the product distribution. stackexchange.comyoutube.com Generally, strong oxidation of internal alkynes with reagents like ozone or basic potassium permanganate results in cleavage to form two carboxylic acids. libretexts.org

The permanganate oxidation of this compound yields n-octanoic acid as the major product and n-heptanoic acid as a minor product. stackexchange.com This reaction has been observed under various conditions, including in acetone/aqueous acetic acid, aqueous sulfuric acid, and water. stackexchange.com The formation of these two specific carboxylic acids provides insight into the different mechanistic pathways that can occur during the oxidation process.

Table 1: Products of Permanganate-Mediated Oxidative Cleavage of this compound

| Starting Material | Major Product | Minor Product |

| This compound | n-Octanoic Acid | n-Heptanoic Acid |

The formation of both n-octanoic and n-heptanoic acids suggests that the oxidative cleavage proceeds through at least two different pathways involving the dione (B5365651) itself and its enol tautomer. stackexchange.com

Dione Pathway: The direct oxidation of the this compound is proposed to lead exclusively to the formation of n-octanoic acid. stackexchange.com This involves the cleavage of the C8-C9 bond of the diketone.

Enol Pathway: Aliphatic α-diketones can exist in equilibrium with their keto-enol tautomers. inchem.org The enol form of this compound can also be oxidized by permanganate. This pathway is thought to initially produce 2-oxononanoic acid, which then undergoes oxidative decarboxylation to yield n-octanoic acid. stackexchange.com Additionally, the oxidation of the enol can lead to the formation of heptanal, which is subsequently oxidized to n-heptanoic acid, the minor product observed. stackexchange.com

Permanganate-Mediated Oxidative Cleavage to Carboxylic Acids

General Reactivity Studies of Aliphatic α-Diketone Systems

The reactivity of this compound can be understood in the broader context of aliphatic α-diketone chemistry. These compounds exhibit a range of reactions beyond oxidative cleavage.

Reactions with Criegee Intermediates: α-Diketones react significantly faster with Criegee intermediates (like CH2OO) than β-diketones or simple ketones. acs.org This reactivity is attributed to 1,3-cycloaddition across a carbonyl double bond, forming a cyclic secondary ozonide (SOZ). acs.org

Reduction: Aliphatic α-diketones can be reduced to form α-hydroxyketones or diols. inchem.org This is a common metabolic detoxification pathway. inchem.org

Photochemical Reactions: Upon photo-irradiation, α-diketones can undergo cycloaddition reactions with compounds containing carbon-carbon double or triple bonds. mdpi.com

Equilibrium with Enol Form: Acyclic α-diketones exist in equilibrium with their unsaturated α-hydroxyketone (enol) form. inchem.org This equilibrium is pH-dependent, with an increase in the enol form expected at physiological pH. inchem.org

Spectroscopic and Advanced Analytical Techniques in Diketone Characterization

Application of Mass Spectrometry for Structural Elucidation of Diketones

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. In the context of aliphatic α-diketones, it also offers invaluable structural information through the analysis of fragmentation patterns.

Research Findings:

When subjected to electron impact (EI) ionization, aliphatic α-diketones undergo characteristic fragmentation pathways. Studies on a range of α-diketones have established that the primary fragmentation process is α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. publish.csiro.auresearchgate.net This process is initiated by the ionization of one of the oxygen atoms, leading to a radical cation. The subsequent cleavage at the α-position results in the formation of a stable acylium ion, which is readily detected. youtube.com

For a symmetrical α-diketone like Hexadecane-8,9-dione, α-cleavage can occur on either side of the dicarbonyl unit. The molecular ion peak (M⁺) is typically observable in the mass spectra of α-diketones. publish.csiro.auresearchgate.net A significant finding in the mass spectrometry of aliphatic α-diketones is the general absence of the McLafferty rearrangement, a common fragmentation pathway for many other carbonyl compounds. publish.csiro.auresearchgate.net This specificity makes α-cleavage a highly diagnostic fragmentation for this class of compounds.

The expected molecular ion for this compound (C₁₆H₃₀O₂) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 254.4 g/mol ). The principal fragments would result from the cleavage of the C₇-C₈ and C₉-C₁₀ bonds.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| Molecular Ion | [C₁₆H₃₀O₂]⁺˙ | 254 | Ionization of the parent molecule |

| Acylium Ion | [CH₃(CH₂)₆CO]⁺ | 113 | α-cleavage at the C₉-C₁₀ bond |

| Acylium Ion | [CH₃(CH₂)₅CO]⁺ | 99 | α-cleavage at the C₇-C₈ bond |

Other Spectroscopic Methods in the Analysis of Aliphatic α-Diketones

Alongside mass spectrometry, techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data essential for a complete structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For α-diketones, the most characteristic absorption is the stretching vibration of the carbonyl (C=O) groups.

Research Findings: Acyclic, non-conjugated (s-trans) α-diketones typically exhibit a strong C=O stretching band in the region of 1705–1720 cm⁻¹. thieme-connect.de This is slightly higher in frequency than for a simple dialkyl ketone due to the inductive effect of the adjacent carbonyl group. The spectrum would also show characteristic C-H stretching bands for the aliphatic chain just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹³C NMR Research Findings: In ¹³C NMR spectra of α-diketones, the carbonyl carbons are highly deshielded and appear at very low field. Their chemical shifts are typically found in the range of 190-210 ppm. libretexts.org This significant downfield shift is diagnostic for the dicarbonyl moiety. The aliphatic carbons of the heptyl and hexyl chains would produce a series of signals in the upfield region of the spectrum (typically 14-40 ppm).

¹H NMR Research Findings: The ¹H NMR spectrum would be characterized by the signals for the protons on the carbon atoms alpha to the carbonyl groups (i.e., the methylene (B1212753) protons at C-7 and C-10). These protons are expected to appear as triplets around 2.5-2.7 ppm due to deshielding by the adjacent carbonyl groups and coupling with the neighboring methylene protons. The remaining methylene protons of the alkyl chains would produce a complex multiplet in the 1.2-1.7 ppm range, while the terminal methyl protons would appear as a triplet around 0.9 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores like carbonyl groups.

Research Findings: Aliphatic α-diketones are known to exhibit two characteristic absorption bands. A weak absorption band, corresponding to the forbidden n→π* electronic transition, appears in the visible or near-UV region, typically between 360 and 500 nm. thieme-connect.de This transition is what gives some α-diketones a characteristic yellow color. A much stronger absorption, corresponding to a π→π* transition, is found at a shorter wavelength in the UV region, generally between 210 and 300 nm. thieme-connect.de The exact position of the n→π* transition is sensitive to the dihedral angle between the two carbonyl groups. thieme-connect.de

Table 2: Summary of Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| IR Spectroscopy | C=O Stretch | 1705 - 1720 cm⁻¹ (strong) |

| C-H Stretch (aliphatic) | ~2850 - 2960 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbons (C=O) | 190 - 210 ppm |

| α-Carbons (-CH₂-CO) | 35 - 45 ppm | |

| Aliphatic Carbons (-CH₂-, -CH₃) | 14 - 35 ppm | |

| ¹H NMR | α-Protons (-CH₂-CO) | 2.5 - 2.7 ppm (triplet) |

| Methylene Protons (-CH₂-) | 1.2 - 1.7 ppm (multiplet) | |

| Methyl Protons (-CH₃) | ~0.9 ppm (triplet) | |

| UV-Vis Spectroscopy | n→π* Transition | 360 - 500 nm (weak) |

| π→π* Transition | 210 - 300 nm (strong) |

Environmental Transformation Pathways of Saturated Diones

Chemical Degradation Mechanisms of Aliphatic Diketones

Aliphatic diketones can undergo degradation in the environment through several chemical processes, primarily driven by factors such as sunlight (photodegradation) and water (hydrolysis).

Photodegradation: The presence of two carbonyl groups in diketones makes them susceptible to photochemical reactions. researchgate.net Upon absorption of ultraviolet (UV) radiation from sunlight, the carbonyl groups can be excited to a higher energy state. This can lead to several degradation pathways, including Norrish Type I and Type II reactions. acs.org

Norrish Type I Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of two radical species. These highly reactive radicals can then participate in a variety of secondary reactions, including recombination, disproportionation, or reaction with other molecules in the environment, ultimately leading to the breakdown of the original molecule.

Norrish Type II Cleavage: This pathway involves the intramolecular abstraction of a hydrogen atom by the excited carbonyl group, typically from the gamma-carbon. This results in the formation of a biradical, which can then undergo cleavage to form a smaller ketone and an alkene. For a long-chain diketone like hexadecane-8,9-dione, this could result in the fragmentation of the C16 backbone.

The efficiency of photodegradation is influenced by various environmental factors, including the intensity and wavelength of sunlight, the presence of photosensitizing agents, and the environmental matrix (e.g., water, soil, air). pjoes.com

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While esters and amides are more readily hydrolyzed, ketones are generally stable to hydrolysis under typical environmental pH conditions. viu.ca However, the presence of two carbonyl groups in close proximity in α- or β-diketones can influence their reactivity. For a vicinal diketone like this compound (an α-diketone), the potential for hydrolysis under normal environmental conditions is considered to be low. Significant hydrolysis would likely require more extreme pH or temperature conditions not typically found in the environment.

Considerations for Environmental Fate of Saturated Diketone Structures

The environmental fate of a saturated diketone like this compound is determined by a combination of its chemical structure and the prevailing environmental conditions. Key degradation pathways include microbial degradation and, to a lesser extent, photodegradation.

Microbial Degradation: This is often the primary degradation pathway for long-chain aliphatic compounds in soil and water. nih.govmdpi.com Microorganisms possess a diverse array of enzymes that can break down complex organic molecules. For long-chain ketones, two main initial oxidation strategies are employed by bacteria:

Terminal Oxidation: This involves the oxidation of a terminal methyl group at either end of the alkane chain to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, a central metabolic process for energy production. researchgate.net

Subterminal Oxidation: This pathway involves the oxidation of a methylene (B1212753) group to a secondary alcohol, which is then oxidized to a ketone. mdpi.comresearchgate.net In the case of a diketone, further oxidation can occur. A key enzymatic reaction in the degradation of ketones is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). asm.org This reaction inserts an oxygen atom adjacent to the carbonyl group, forming an ester. This ester can then be hydrolyzed by esterases into an alcohol and a carboxylic acid, which are more readily metabolized. researchgate.net Given the structure of this compound, subterminal oxidation and subsequent Baeyer-Villiger oxidation are plausible degradation routes.

The rate and extent of microbial degradation are influenced by factors such as the microbial population present, temperature, pH, oxygen availability, and the presence of other nutrients. nih.gov

Interactive Data Table: Potential Degradation Products of this compound

| Degradation Pathway | Initial Step | Key Intermediates | Potential Final Products |

| Microbial Degradation (Subterminal) | Hydroxylation at a carbon adjacent to a carbonyl group | Hydroxyketones, esters (via Baeyer-Villiger oxidation) | Shorter-chain carboxylic acids, alcohols, CO2 |

| Microbial Degradation (Terminal) | Oxidation of terminal methyl group | Long-chain keto-acids | Shorter-chain dicarboxylic acids, CO2 |

| Photodegradation (Norrish Type I) | Cleavage of C-C bond next to a carbonyl | Acyl and alkyl radicals | Smaller ketones, aldehydes, carboxylic acids |

| Photodegradation (Norrish Type II) | Intramolecular hydrogen abstraction | Biradicals | Smaller ketones, alkenes |

Environmental Persistence and Bioaccumulation: The persistence of this compound in the environment will depend on the relative rates of these degradation processes. Its long aliphatic chain suggests a lipophilic character, which could lead to partitioning into organic matter in soil and sediment, and potentially bioaccumulation in organisms if degradation is slow. The calculated octanol-water partition coefficient (AlogP) of 4.85 indicates a tendency to associate with fatty tissues. nih.gov

Future Research Directions and Potential Applications in Synthetic Chemistry

Exploration of Novel and Green Synthetic Routes to Hexadecane-8,9-dione

The development of efficient and sustainable methods for the synthesis of α-diketones, including this compound, is a key area of ongoing research. Traditional methods often involve harsh reaction conditions or the use of expensive and toxic reagents. rsc.orgorganic-chemistry.org Green chemistry principles, such as the use of safer solvents, waste prevention, and energy efficiency, are driving the exploration of new synthetic strategies. innovareacademics.in

One promising green approach is the solvent-free reaction, which can lead to increased reaction rates and higher yields at room temperature or with minimal heating. innovareacademics.in For instance, the Biginelli reaction, a three-component condensation, has been shown to proceed efficiently without a solvent or catalyst. innovareacademics.in Another avenue is the use of eco-friendly catalysts and reagents. For example, ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol (PEG-400) has been used for the in-situ generation of Br+ for bromination reactions, offering a chemo-regio selective method with high yields. innovareacademics.in

The oxidation of alkynes is a common method for synthesizing α-diketones. organic-chemistry.orgstackexchange.com Research is focused on developing milder and more selective oxidation systems. Permanganate (B83412) oxidation of alkynes can yield α-diketones, although oxidative cleavage to carboxylic acids can be a competing reaction. stackexchange.com For this compound, permanganate oxidation has been shown to yield n-octanoic acid as the major product. stackexchange.com Other oxidation methods for alkynes to α-diketones include the use of potassium persulfate and air, which offers a catalyst- and transition-metal-free radical process. organic-chemistry.org Ruthenium-catalyzed oxidation of alkenes and a Wacker-type oxidation of alkynes using a PdBr2/CuBr2 system with molecular oxygen are other notable methods. organic-chemistry.org Low-temperature ozonolysis of alkynes also provides a mild route to α-diketones. organic-chemistry.org

Electrochemical methods present another green alternative for the synthesis of diketones. Disubstituted malonic acid derivatives can be smoothly converted into diketones in good to excellent yields under electrochemical conditions. ulb.ac.be

The following table summarizes some of the novel and green synthetic routes applicable to the synthesis of α-diketones like this compound.

| Synthetic Method | Key Features | Potential Advantages |

| Solvent-Free Reactions | Reactants are mixed neat, often with grinding or minimal heating. innovareacademics.in | Reduced waste, increased reaction rates, energy efficiency. innovareacademics.in |

| Permanganate Oxidation of Alkynes | Can produce α-diketones but may lead to oxidative cleavage. stackexchange.com | Utilizes a common and powerful oxidizing agent. |

| Potassium Persulfate/Air Oxidation | Catalyst- and transition-metal-free radical process for alkyne oxidation. organic-chemistry.org | Avoids heavy metal contamination. |

| Ruthenium-Catalyzed Oxidation | Efficiently oxidizes alkenes to α-diketones under mild conditions. organic-chemistry.org | High functional group tolerance and short reaction times. organic-chemistry.org |

| Wacker-Type Oxidation of Alkynes | Uses a Pd/Cu catalyst system with molecular oxygen. organic-chemistry.org | Utilizes a readily available and inexpensive oxidant. |

| Low-Temperature Ozonolysis | Mild synthesis of α-diketones from alkynes. organic-chemistry.org | Avoids harsh reaction conditions. |

| Electrochemical Decarboxylation | Converts disubstituted malonic acids to diketones. ulb.ac.be | Mild conditions, high yields. ulb.ac.be |

In-depth Mechanistic Elucidation of Less-Understood Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. While the general mechanisms of many reactions producing α-diketones are known, the intricacies of certain transformations, especially those involving radical intermediates or complex catalytic cycles, require further investigation.

For instance, the permanganate oxidation of alkynes to α-diketones and their subsequent cleavage involves complex intermediates. stackexchange.com Mechanistic studies have suggested that the oxidation of the dione (B5365651) leads to carboxylic acids via specific intermediates, while the enol form follows a different pathway involving oxidative decarboxylation. stackexchange.com

N-Heterocyclic carbene (NHC)-catalyzed reactions are increasingly used in organic synthesis. acs.org Mechanistic studies on the NHC-catalyzed umpolung of β,γ-unsaturated α-diketones have revealed a more complex process than initially proposed, involving both nucleophilic and electrophilic intermediates. acs.org

The mechanism of the transition-metal-free synthesis of α-ketothioesters, which are valuable 1,2-dicarbonyl forming reagents, has been shown to involve a trisulfur (B1217805) radical anion and the α-carbon radical of an α-hydroxy ketone. nih.gov

Further research utilizing techniques such as density functional theory (DFT) calculations, kinetic studies, and isotopic labeling will be instrumental in providing detailed mechanistic insights into these and other reactions involving this compound. This knowledge will enable chemists to better control reaction outcomes, improve yields, and design more efficient catalytic systems.

Design and Synthesis of Specific Functionalized this compound Analogues

The introduction of specific functional groups into the this compound scaffold can lead to analogues with tailored properties and applications. The long alkyl chains of this compound can be modified to incorporate various functionalities, opening up new avenues in materials science and medicinal chemistry. rsc.orgrsc.org

Functionalized long-chain diketones have shown potential in various applications. For example, 1,3-dipyrrolyl-1,3-diketone difluoroboron complexes with long alkyl chains can form ion-pair assemblies and exhibit high fluorescence quantum yields, making them promising for applications in sensing and bioimaging. rsc.org Strategic functionalization of such systems allows for the fine-tuning of their electronic and structural properties. rsc.org

The synthesis of functionalized β-lactones has been achieved through the N-heterocyclic carbene-catalyzed Claisen rearrangement, demonstrating the potential for creating highly functionalized cyclic structures. nih.gov Furthermore, the synthesis of functionalized thia analogues of phlorins highlights the possibility of incorporating heteroatoms into diketone-related structures to create novel compounds with unique properties. rsc.org

The development of synthetic strategies to introduce functional groups such as halogens, amines, carboxylic acids, or azides onto the hexadecane (B31444) backbone would significantly expand the synthetic utility of this compound. These functionalized analogues could serve as versatile building blocks for the synthesis of complex molecules, including polymers, surfactants, and biologically active compounds.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Hexadecane-8,9-dione with high purity?

- Methodology : Optimize reaction conditions using palladium-catalyzed coupling (e.g., reverse hydrogenolysis of quinones with olefins) to ensure regioselectivity at the 8,9-positions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol can achieve >99% purity. Validate purity using GC-MS or HPLC with UV detection (λ = 254 nm) .

- Key Considerations : Monitor reaction progress via TLC and adjust catalyst loading (5–10 mol% Pd/C) to minimize byproducts like decane-diol derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Analytical Framework :

- NMR : Use - and -NMR to confirm diketone functionality (δ ~2.5–3.0 ppm for α-protons, δ ~200–210 ppm for carbonyl carbons) .

- IR : Identify carbonyl stretches (C=O) at 1700–1750 cm and aliphatic C-H stretches at 2800–3000 cm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 256.24 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Data Reconciliation Strategy :

- Mechanistic Validation : Conduct ROS accumulation assays (e.g., DCFH-DA fluorescence) to confirm oxidative stress induction in cancer cells, as seen in benzo[f]indole-4,9-dione derivatives .

- Dose-Response Analysis : Compare IC values across cell lines (e.g., MDA-MB-231 vs. MCF-7) to assess tissue specificity .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to differentiate between experimental variability and true biological effects .

Q. What strategies improve the stability of this compound under experimental storage conditions?

- Stability Optimization :

- Storage : Preserve in amber vials under inert gas (N) at −20°C to prevent diketone oxidation .

- Solvent Selection : Use anhydrous DMSO or THF for stock solutions to minimize hydrolysis .

- Degradation Monitoring : Track stability via periodic HPLC analysis; discard if purity drops below 95% .

Methodological Guidelines

Q. How to design ecotoxicological studies for this compound?

- Aquatic Toxicity Testing : Follow OECD Test Guideline 201 using Daphnia magna (48-hour LC) and algal growth inhibition assays (72-hour EC) .

- Environmental Fate Analysis : Measure biodegradation rates via OECD 301B (CO evolution test) under aerobic conditions .

Q. What computational approaches predict this compound's reactivity in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.